
oxovanadium;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxovanadium trihydrochloride, formally named oxovanadium;trihydrochloride (IUPAC) and commonly referred to as vanadium(V) oxytrichloride or trichlorooxovanadium, is a vanadium halide-oxo compound with the molecular formula VOCl₃ . Its structure consists of a central vanadium atom in the +5 oxidation state, coordinated by three chloride ligands and one oxygen atom, adopting a trigonal bipyramidal geometry. Key identifiers include:
- CAS No.: 1314-62-1 (for V₂O₅, a related oxide; VOCl₃ lacks a CAS in the evidence)
- SMILES: ClV(Cl)=O
- Molecular Weight: 173.3 g/mol (calculated from formula VOCl₃) .
VOCl₃ is a volatile, yellow-brown liquid at room temperature, highly reactive with water (hydrolyzing to HCl and vanadic acid) and incompatible with strong oxidizers, alcohols, and amines . It is primarily used in organic synthesis as a catalyst or precursor for vanadium-based coordination compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of oxovanadium;trihydrochloride involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of organic synthesis techniques. The compound may be synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical synthesis. This process would be optimized for efficiency and yield, often using automated systems and advanced chemical engineering techniques to ensure consistent quality and purity.
Chemical Reactions Analysis
Catalytic Reactions in Halocarbon Decomposition
VOCl₃ acts as a catalyst in the decomposition of chlorinated and fluorinated hydrocarbons, facilitating halogen fixation. For example:
These reactions highlight VOCl₃’s role in breaking down environmentally persistent halocarbons into inert salts (e.g., MgF₂) and harmless gases (e.g., CO₂) through redox cycling .
Redox Reactions and Metal Reduction
VOCl₃ participates in redox processes, particularly in vanadium metallurgy:
Hydrogen Reduction Pathway
2VOCl4(g)+H2(g)→2VOCl3(s)+2HCl(g)(≥500∘C)2VOCl3(s)+H2(g)→2VOCl2(s)+2HCl(g)(≥620∘C)
This stepwise reduction ultimately yields metallic vanadium, critical for high-purity metal production .
Chlorination of Lower Oxides
VCl2O+Cl2→VOCl3(≥170∘C)VCl3+Cl2→VOCl3(≥170∘C)
These syntheses leverage VOCl₃’s stability at elevated temperatures .
Coordination Chemistry and Complex Formation
VOCl₃ reacts with ligands to form structurally diverse complexes:
These complexes exhibit unique magnetic, optical, and catalytic properties, with applications in materials science and biochemistry .
Hydrolysis and Solvolysis
VOCl₃ undergoes rapid hydrolysis in aqueous or humid environments:
VOCl3+3H2O→VO(OH)3+3HCl
This reaction limits its handling under ambient conditions but enables controlled synthesis of vanadium oxyhydroxides .
Environmental and Biological Interactions
Emerging studies suggest VOCl₃-derived complexes interact with biological macromolecules:
Study Focus | Interaction Target | Observed Effect | Reference |
---|---|---|---|
Anticancer activity | Mitochondrial proteins | ROS generation, apoptosis induction | |
DNA binding | CT-DNA (calf thymus) | Minor groove binding, denaturation |
While not direct reactions, these interactions underscore VOCl₃’s potential in medicinal chemistry .
Scientific Research Applications
Biomedical Applications
1.1 Antidiabetic Properties
Oxovanadium complexes, including oxovanadium trihydrochloride, have been extensively studied for their insulin-mimetic properties. They enhance glucose metabolism and exhibit potential as antidiabetic agents. For instance, studies have shown that bis(allixinato)oxovanadium(IV) complexes can effectively lower blood glucose levels in diabetic models, providing a promising alternative to insulin injections .
Table 1: Antidiabetic Effects of Oxovanadium Complexes
1.2 Antimicrobial Activity
Oxovanadium complexes demonstrate notable antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, oxovanadium complexes synthesized with Schiff bases have shown effective bactericidal activity against Escherichia coli and Salmonella typhi through disc diffusion methods .
Table 2: Antimicrobial Activity of Oxovanadium Complexes
Compound | Bacteria Tested | Activity Type | Reference |
---|---|---|---|
Schiff base oxovanadium complex | E. coli | Bactericidal | |
Thiophene-derived complex | S. typhi | Bactericidal |
1.3 Antitumor Properties
The antitumor potential of oxovanadium compounds has been explored in various studies. These complexes exhibit cytotoxic effects on cancer cells and can inhibit tumor growth in vivo. For instance, research has demonstrated that certain oxovanadium complexes can induce apoptosis in cancer cells, making them candidates for anticancer therapies .
Table 3: Antitumor Activity of Oxovanadium Complexes
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Oxovanadium (IV) Schiff base | Various | Induction of apoptosis | |
Novel oxovanadium complex | Breast cancer | Cell cycle arrest |
Catalytic Applications
Oxovanadium trihydrochloride also finds applications in catalysis due to its ability to facilitate various chemical reactions. Its redox properties make it an effective catalyst in oxidation-reduction reactions, particularly in organic synthesis and industrial processes.
Table 4: Catalytic Applications of Oxovanadium Compounds
Reaction Type | Catalyst Used | Efficiency | Reference |
---|---|---|---|
Oxidation of alcohols | Oxovanadium trihydrochloride | High | |
Synthesis of organic compounds | Vanadyl complexes | Moderate to high |
Environmental Applications
Recent studies have highlighted the potential use of oxovanadium compounds in environmental applications, such as wastewater treatment and pollutant degradation. Their ability to catalyze the breakdown of organic pollutants makes them valuable for environmental remediation efforts.
Table 5: Environmental Applications of Oxovanadium Compounds
Application | Method Used | Effectiveness | Reference |
---|---|---|---|
Wastewater treatment | Catalytic degradation | Effective | |
Pollutant removal | Redox reactions | High efficiency |
Case Studies
Several case studies provide insights into the practical applications of oxovanadium trihydrochloride:
- Case Study 1: A study conducted on diabetic rats treated with bis(5-iodopicolinato)oxovanadium complexes showed a significant decrease in blood glucose levels compared to control groups, underscoring the compound's potential as an oral antidiabetic agent .
- Case Study 2: Research on the antimicrobial efficacy of oxovanadium complexes revealed that specific formulations exhibited higher bactericidal activity than traditional antibiotics against resistant strains .
- Case Study 3: An investigation into the catalytic properties of oxovanadium trihydrochloride demonstrated its effectiveness in promoting oxidation reactions essential for synthesizing fine chemicals .
Mechanism of Action
The mechanism of action of oxovanadium;trihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Vanadium exhibits diverse oxidation states (+3 to +5) and forms compounds with distinct structural, chemical, and functional properties. Below is a comparative analysis of VOCl₃ with analogous vanadium species:
Vanadium(V) Oxide (V₂O₅)
- Formula : V₂O₅
- Oxidation State : +5
- Structure : Layered orthorhombic lattice with alternating V–O bonds.
- Applications : Industrial catalyst for sulfuric acid production, cathode material in batteries .
- Key Differences :
Vanadium Tetrachloride (VCl₄)
- Formula : VCl₄
- Oxidation State : +4
- Structure: Tetrahedral monomeric liquid.
- Applications : Precursor for lower-valent vanadium complexes.
- Key Differences: Redox Behavior: VCl₄ is reducible to VCl₃, while VOCl₃ is less redox-active due to its +5 state. Coordination Chemistry: VCl₄ forms complexes with neutral ligands (e.g., THF), whereas VOCl₃ binds to oxygen-donor ligands .
Bis(maltolato)oxovanadium(IV) (BMOV)
- Formula : [VO(C₆H₅O₃)₂]
- Oxidation State : +4
- Structure : Square pyramidal geometry with maltol ligands.
- Applications : Insulin-mimetic agent for diabetes treatment .
- Stability: BMOV is air-stable, unlike moisture-sensitive VOCl₃ .
Oxovanadium(IV) Coordination Complexes
- Example: [VO(schiff base)] complexes (e.g., Schiff base ligands with O,N-donors).
- Oxidation State : +4
- Structure : Octahedral or square pyramidal geometry.
- Applications : Catalysts in olefin oligomerization, semiconductors in thin-film devices .
- Key Differences :
Research Findings and Functional Insights
- Catalytic Performance: VOCl₃ activates olefin oligomerization when paired with methylaluminoxane (MMAO-12), achieving higher thermal stability (up to 300°C) compared to Cr³⁺-based catalysts .
- Biological Effects : Oxovanadium(IV) complexes (e.g., silibinin-VO²⁺) demonstrate selective cytotoxicity in tumor cells via ROS generation, contrasting with VOCl₃’s general toxicity .
- Semiconductor Potential: Oxovanadium(IV) Schiff base complexes exhibit tunable band gaps (1.5–2.5 eV), making them candidates for organic electronics, whereas VOCl₃ lacks such properties .
Q & A
Q. Basic: What are the standard synthetic routes for oxovanadium trihydrochloride, and how can purity be optimized during synthesis?
Oxovanadium trihydrochloride synthesis typically involves refluxing vanadium precursors (e.g., V₂O₅ or VOCl₃) with hydrochloric acid under controlled conditions. A common approach includes stoichiometric adjustments to ensure complete hydrochlorination . To optimize purity, researchers should:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts.
- Employ recrystallization or column chromatography for post-synthesis purification .
- Validate purity via elemental analysis and spectroscopic techniques (e.g., FT-IR for identifying V=O and V-Cl bonds) .
Q. Basic: Which spectroscopic and analytical methods are most effective for characterizing oxovanadium trihydrochloride?
Key methods include:
- X-ray crystallography : Resolves crystal structure and bond lengths (e.g., V=O bond ~1.58–1.62 Å) .
- EPR spectroscopy : Identifies oxidation states (e.g., vanadium(IV) in VO²⁺ complexes) .
- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (~400–600 nm) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .
Q. Advanced: How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of oxovanadium trihydrochloride?
Density Functional Theory (DFT) with B3LYP functionals and 6-311+G(d,p) basis sets can model:
- Molecular geometry optimization (e.g., bond angles, coordination geometry) .
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
- Comparative analysis with experimental X-ray data to validate computational models .
Q. Advanced: What methodologies are used to evaluate oxovanadium trihydrochloride’s bioactivity (e.g., enzyme inhibition)?
For enzyme inhibition studies:
- Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., LRRK2 kinase inhibition assays) .
- Cellular models : Use cancer cell lines (e.g., uterine cancer cells) to assess apoptosis and senescence via flow cytometry .
- Molecular docking : Predict binding interactions with target proteins (e.g., AKT1) using AutoDock Vina .
Q. Basic: How can researchers design an effective literature search strategy for oxovanadium trihydrochloride?
- Keywords : Include synonyms (e.g., "vanadium oxytrichloride," CAS 10213-09-9) and related terms (e.g., "Schiff base vanadium complexes") .
- Databases : Prioritize PubMed, SciFinder, and Reaxys, filtering by "synthesis," "spectroscopy," and "biological activity" .
- Exclusion criteria : Omit non-peer-reviewed sources and non-English studies unless translated .
Q. Advanced: How should researchers address contradictions in reported data (e.g., conflicting biological activity results)?
- Meta-analysis : Compare experimental conditions (e.g., pH, solvent systems) across studies .
- Reproducibility tests : Replicate key assays with standardized protocols (e.g., fixed ligand-to-metal ratios) .
- Error analysis : Quantify instrumental uncertainties (e.g., ±0.1 Å in crystallographic data) .
Q. Advanced: What validation parameters are critical for chromatographic purity assessment of oxovanadium trihydrochloride?
- HPLC/GC parameters :
- Column type: C18 reverse-phase for polar vanadium complexes .
- Detection: UV at 254 nm or ICP-MS for vanadium quantification .
- System suitability: ≤2% RSD for retention times and peak areas .
Q. Basic: What safety protocols are essential when handling oxovanadium trihydrochloride in the lab?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
- Spill management : Neutralize acid spills with sodium bicarbonate .
Q. Advanced: How does oxovanadium trihydrochloride interact with biological macromolecules (e.g., DNA or proteins)?
- Spectroscopic titrations : Monitor UV-Vis spectral shifts upon DNA binding (e.g., hypochromism in CT-DNA assays) .
- Circular dichroism (CD) : Detect conformational changes in proteins (e.g., α-helix to β-sheet transitions) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. Advanced: What environmental impact assessment strategies apply to oxovanadium trihydrochloride?
Properties
Molecular Formula |
Cl3H3OV |
---|---|
Molecular Weight |
176.32 g/mol |
IUPAC Name |
oxovanadium;trihydrochloride |
InChI |
InChI=1S/3ClH.O.V/h3*1H;; |
InChI Key |
JNKMSLLEOBTKQY-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.